N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Description
N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a fluorinated acetamide derivative characterized by a trifluoroethyl group (-CF₃CH₂) attached to the acetamide nitrogen and a 3-(trifluoromethyl)phenyl substituent on the acetyl moiety. This compound’s structure combines high electronegativity and lipophilicity due to its trifluoromethyl (-CF₃) groups, which are known to enhance metabolic stability and membrane permeability in pharmaceuticals .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO/c12-10(13,14)6-18-9(19)5-7-2-1-3-8(4-7)11(15,16)17/h1-4H,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFLRWXGOHCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a fluorinated compound with notable biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes a trifluoroethyl group and a trifluoromethyl-substituted phenyl ring, contributing to its unique physicochemical properties. The presence of these fluorinated groups enhances lipophilicity and stability, which can influence biological interactions.
Synthesis
The synthesis typically involves the reaction of 2-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base like triethylamine. This reaction is conducted under controlled temperatures to manage exothermic reactions:
- Reagents : 2-(Trifluoromethyl)aniline, 2,2,2-trifluoroethyl chloroformate
- Conditions : 0-5°C with triethylamine as a base
Antimicrobial Effects
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for compounds similar to this compound were reported as follows:
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound 10 | S. aureus | 25.9 |
| Compound 10 | MRSA | 12.9 |
These results suggest that the compound may possess both bacteriostatic and bactericidal properties .
Anti-Inflammatory Potential
Studies have also assessed the anti-inflammatory potential of related compounds. The modulation of NF-κB activity was observed, indicating that the substitution patterns on the phenyl ring play a crucial role in determining pro- or anti-inflammatory effects:
- Compounds with specific substitutions demonstrated increased NF-κB activity by 10–15%, suggesting a nuanced mechanism of action that could be exploited for therapeutic purposes .
Cytotoxicity and Cell Viability
In vitro studies have shown varying degrees of cytotoxicity across different cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7 | HCT116 | 17.8 |
| Compound 8 | A549 | 12.4 |
These findings indicate potential applications in cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth .
The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells. The trifluoromethyl groups enhance membrane permeability and facilitate interactions with enzymes or receptors. Specific pathways affected include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Gene Expression Modulation : Down-regulation of genes such as BRCA1, BRCA2, and EGFR has been documented in treated cell lines .
Case Studies
-
Antimicrobial Activity : A study highlighted the effectiveness of fluorinated compounds against resistant bacterial strains, establishing a correlation between structure and activity.
- Findings : Compounds with higher lipophilicity showed enhanced penetration into bacterial membranes.
- Cancer Research : Investigations into the effects on cancer cell lines revealed that specific substitutions can lead to significant reductions in cell viability.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the Acetamide Nitrogen
- N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 61219-95-2) Structure: Features a dichloroacetyl group and an allyl substituent instead of trifluoroethyl. The allyl group introduces unsaturation, which may influence conformational flexibility . Molecular Weight: Higher (C₁₂H₁₀Cl₂F₃NO; ~318.12 g/mol) compared to the target compound (~285.19 g/mol), likely affecting bioavailability .
- N-[3-(Trifluoromethyl)phenyl]-2-(diethylamino)acetamide (CAS 7520-01-6) Structure: Contains a diethylamino (-N(CH₂CH₃)₂) group instead of trifluoroethyl. Impact: The basic amino group improves water solubility and hydrogen-bonding capacity, contrasting with the hydrophobic trifluoroethyl group in the target compound .
Substituents on the Phenyl Ring
- 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4) Structure: Incorporates a 4-chloro-2-methylphenoxy group instead of the acetyl-linked 3-(trifluoromethyl)phenyl.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
- Structure: Trifluoromethyl and chloro substituents are on the phenyl ring but at different positions (4-chloro-2-CF₃ vs. 3-CF₃).
- Impact: Positional isomerism affects electronic distribution; the para-chloro group may enhance halogen bonding, while meta-CF₃ in the target compound optimizes steric and electronic effects for specific receptor interactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₁H₉F₆NO | 285.19 | ~2.8 | -CF₃CH₂, 3-CF₃Ph |
| N-Allyl-2,2-dichloro-N-[3-CF₃Ph]acetamide | C₁₂H₁₀Cl₂F₃NO | 318.12 | ~3.5 | -Cl₂, Allyl |
| 2-(4-Cl-2-MePhO)-N-[3-CF₃Ph]acetamide | C₁₆H₁₃ClF₃NO₂ | 343.73 | ~3.9 | Phenoxy, -Cl, -CH₃ |
| N-[3-CF₃Ph]-2-(diethylamino)acetamide | C₁₃H₁₇F₃N₂O | 274.28 | ~1.2 | -N(CH₂CH₃)₂ |
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s lower molecular weight and moderate LogP (~2.8) suggest favorable membrane permeability compared to bulkier analogs like CAS 403-97-4 (LogP ~3.9) .
- The diethylamino derivative (CAS 7520-01-6) exhibits significantly lower LogP, highlighting the trade-off between hydrophobicity and solubility .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2,2,2-Trifluoroethyl)-2-[3-(trifluoromethyl)phenyl]acetamide to maximize yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, with careful control of temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or heptane), and inert atmospheres to prevent oxidation. Bases like potassium carbonate are used to facilitate amide bond formation. Reaction times are optimized to minimize side products, and purification often employs column chromatography to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and trifluoroethyl groups. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the acetamide C=O stretch (1650–1700 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity .
Q. What are common impurities encountered during synthesis, and how are they identified and removed?
- Methodological Answer: Common impurities include unreacted starting materials, solvent residues (e.g., dichloromethane), and by-products from incomplete substitution. These are detected via HPLC or thin-layer chromatography (TLC) and removed using gradient elution in column chromatography or recrystallization in polar solvents like ethanol .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations model transition states and activation energies for substitution reactions. Quantum mechanical simulations (e.g., using Gaussian software) predict regioselectivity and steric effects, particularly around the trifluoromethyl and acetamide groups. These insights guide experimental design for optimizing reaction pathways .
Q. What strategies resolve discrepancies in biological activity data for this compound across different assays?
- Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, temperature) or compound stability. Standardize assays using controls (e.g., known inhibitors) and validate purity via HPLC. Cross-reference with structural analogs (e.g., trifluoroethyl-containing compounds) to isolate structure-activity relationships. Dose-response curves and kinetic studies further clarify mechanisms .
Q. How do trifluoromethyl groups influence the compound’s metabolic stability and target interactions?
- Methodological Answer: The electron-withdrawing trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation. Molecular docking studies reveal hydrophobic interactions with target proteins (e.g., enzymes or receptors), while hydrogen bonding with the acetamide moiety improves binding affinity. Comparative studies with non-fluorinated analogs highlight these effects .
Q. What scalable synthesis methods are suitable for producing gram-scale quantities of this compound while maintaining reproducibility?
- Methodological Answer: Continuous flow reactors enable precise control of temperature and mixing, reducing batch-to-batch variability. Solvent-free or green solvent systems (e.g., ionic liquids) improve sustainability. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
